molecular formula C15H21NO2 B2477849 Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 2248271-37-4

Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B2477849
CAS RN: 2248271-37-4
M. Wt: 247.338
InChI Key: XHJSLWFAVXRSTJ-PWSUYJOCSA-N
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Description

Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. It has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is its significant antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited water solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on improving the water solubility of this compound to enhance its bioavailability and efficacy. Finally, future studies could also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic effects.

Synthesis Methods

The synthesis of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of diethyl oxalate with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide. This reaction leads to the formation of diethyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4,5-dicarboxylate. The second step involves the reduction of the ester group to an alcohol group using sodium borohydride. The final step involves the protection of the alcohol group using tert-butyl chloroformate to obtain Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Scientific Research Applications

Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-9-12(14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,10,12,16H,9H2,1-4H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJSLWFAVXRSTJ-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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